molecular formula C15H13N3 B7464786 N-(pyrazin-2-ylmethyl)naphthalen-1-amine

N-(pyrazin-2-ylmethyl)naphthalen-1-amine

Cat. No.: B7464786
M. Wt: 235.28 g/mol
InChI Key: IDVCTCLUCUTFFX-UHFFFAOYSA-N
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Description

N-(pyrazin-2-ylmethyl)naphthalen-1-amine is a chemical compound of interest in medicinal chemistry and materials science research. This molecule features a naphthalene ring system linked to a pyrazine moiety via a methylene bridge, a structural motif found in compounds with diverse biological activities and supramolecular properties . While specific biological data for this compound is not available in the searched literature, its core structure is closely related to other researched molecules. For instance, the compound 2-N-(naphthalen-1-ylmethyl)pyrazine-2,6-diamine shares a very similar naphthalene-pyrazine architecture . Furthermore, the (S)-N-((1-Methylpyrrolidin-2-yl)methyl)naphthalen-1-amine demonstrates that naphthalen-1-amine derivatives are actively supplied for research purposes . The pyrazine ring is a key nitrogen-containing heterocycle that often serves as a hydrogen bond acceptor, which can be critical for molecular recognition and self-assembly processes . Research on analogous structures, such as a related naphthyridine-pyrazine compound, has shown that such molecules can form complex three-dimensional supramolecular networks stabilized by intermolecular hydrogen bonds and π-π interactions . This suggests potential applications for this compound in the development of novel crystalline materials and coordination polymers. Researchers are exploring these properties for designing functional materials. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyrazin-2-ylmethyl)naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-6-14-12(4-1)5-3-7-15(14)18-11-13-10-16-8-9-17-13/h1-10,18H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVCTCLUCUTFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Pyrazin 2 Ylmethyl Naphthalen 1 Amine and Its Analogues

Advanced Synthetic Strategies for N-Substituted Naphthyl-Pyrazine Conjugates

Advanced strategies provide access to a wider diversity of analogues and can overcome limitations of direct methods, often employing metal catalysis or complex one-pot procedures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This methodology is particularly useful for coupling aryl halides or triflates with amines to produce N-aryl products. organic-chemistry.orgorganic-chemistry.org To synthesize N-(pyrazin-2-ylmethyl)naphthalen-1-amine or its analogues, one could couple naphthalen-1-amine with a suitable pyrazine (B50134) halide (e.g., 2-chloropyrazine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

The choice of ligand is critical for the reaction's success. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, offering greater thermal stability and activity compared to traditional phosphine ligands, especially for less reactive aryl chlorides. organic-chemistry.org For example, the Pd₂(dba)₃/IPr·HCl system shows high activity in the amination of various aryl halides. organic-chemistry.org These reactions enable the synthesis of diverse N-arylpyrazoles and other nitrogen heterocycles that are of interest in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

Table 4: Representative Palladium-Catalyzed N-Arylation Systems

Aryl Halide/Triflate Amine Pd Catalyst Ligand Base Solvent
2-Chloropyrazine Naphthalen-1-amine Pd₂(dba)₃ IPr·HCl NaOtBu Toluene
Aryl Triflate Pyrazole (B372694) Pd(OAc)₂ tBuBrettPhos K₂CO₃ 1,4-Dioxane

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. acs.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. acs.orglongdom.org

While a specific MCR for this compound is not detailed, analogous strategies for related N-substituted heterocyclic systems highlight the potential of this approach. For example, a Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine (B178648) hydrochlorides, and internal alkynes has been developed to synthesize N-naphthyl pyrazoles. rsc.org This process involves a cascade of pyrazole annulation and benzannulation, forming multiple C-C and C-N bonds in one pot. rsc.org Aminopyrazoles are also versatile building blocks in MCRs for constructing pyrazole-fused heterocycles due to their multiple reactive sites. researchgate.net Such strategies could be adapted to create pyrazine-fused systems or complex N-substituted naphthyl-pyrazine conjugates.

Table 5: Example of a Three-Component Reaction for N-Naphthyl Heterocycle Synthesis

Component 1 Component 2 Component 3 Catalyst Product

Derivatization of Precursor Molecules for Therapeutic Optimization

The strategic modification of precursor molecules is a cornerstone of medicinal chemistry, aimed at enhancing the therapeutic profile of a lead compound. For analogues of this compound, derivatization can occur on either the pyrazine or the naphthalene (B1677914) core, or on the linking methylamine (B109427) bridge. The goal is to modulate properties such as potency, selectivity, and pharmacokinetic parameters.

A primary strategy involves the creation of amide derivatives from pyrazine carboxylic acids. Modern enzymatic approaches offer a green and efficient route for this type of derivatization. For instance, a continuous-flow system using an immobilized lipase, such as Lipozyme® TL IM from Thermomyces lanuginosus, can catalyze the aminolysis of pyrazine esters with a wide array of amines. nih.govresearchgate.net This method allows for the rapid synthesis of a library of pyrazinamide (B1679903) derivatives under mild conditions (e.g., 45 °C in tert-amyl alcohol), achieving high yields. nih.govresearchgate.net Such libraries are invaluable for screening and identifying candidates with improved biological activity. researchgate.net The use of various coupling reagents in more traditional synthesis is also common. Reagents like propyl phosphonic anhydride (B1165640) (T3P) are effective in coupling pyrazine-2-carboxylic acids with different amines, offering advantages such as easy purification and high yields. rjpbcs.com

On the naphthalenamine side, derivatization often involves introducing other heterocyclic systems known to possess biological activity. Researchers have synthesized naphthylamine analogues bearing azetidinone and thiazolidinone moieties to explore new antimicrobial agents. researchgate.net Another approach involves the synthesis of naphthalene-pyrimidine derivatives from N-(naphthalen-1-yl) amides, which have been evaluated for anti-inflammatory activity. ekb.eg These examples underscore a common strategy where known bioactive fragments are combined to generate novel chemical entities with potentially synergistic or enhanced therapeutic effects.

Table 1: Examples of Derivatization Strategies for Therapeutic Optimization To display the data, click on the table rows to expand them.

Enzymatic Aminolysis of Pyrazine Esters
Precursor(s)Derivatization MethodAdded MoietyTherapeutic GoalReference
Pyrazine esters, various amines (aliphatic, benzylamines)Lipozyme® TL IM catalyzed aminolysis in a continuous-flow systemAmide functional groupsRapid generation of a diverse library for biological activity screening (e.g., anti-tuberculosis, antiviral) nih.govresearchgate.net
Amide Coupling of Pyrazine Carboxylic Acids
Precursor(s)Derivatization MethodAdded MoietyTherapeutic GoalReference
Substituted pyrazine-2-carboxylic acid, N-heteroarylpiperazinesAmide coupling using propyl phosphonic anhydride (T3P)Substituted piperazine (B1678402) amidesDevelopment of novel antioxidant and antimicrobial agents rjpbcs.com
Addition of Heterocycles to Naphthylamine
Precursor(s)Derivatization MethodAdded MoietyTherapeutic GoalReference
2-NaphthylamineMulti-step synthesis involving Schiff base formation and cyclizationAzetidin-2-one, Thiazolidin-4-oneDiscovery of potent antimicrobial agents researchgate.net
Synthesis of Naphthalene-Pyrimidine Hybrids
Precursor(s)Derivatization MethodAdded MoietyTherapeutic GoalReference
N-(napthalene-1-yl)-3-aryl acryl amides, guanidine (B92328) nitrateCyclocondensation reaction2-aminopyrimidine ringDevelopment of novel anti-inflammatory agents ekb.eg

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound is an achiral molecule, the introduction of substituents on the methylene (B1212753) bridge or on the aromatic rings can create chiral centers. The biological activity of chiral molecules often resides in a single enantiomer, making stereoselective synthesis a critical aspect of drug development to produce safer and more efficacious therapeutic agents. nih.gov

Enzymatic methods represent a powerful and green approach for the synthesis of chiral amines. nih.gov Biocatalytic strategies using engineered enzymes offer high efficiency and stereoselectivity under mild conditions. nih.gov

Amine Transaminases (ATAs) : These enzymes, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amine group from a donor to a prochiral ketone acceptor. nih.gov While wild-type enzymes often have a limited substrate scope, extensive protein engineering has produced transaminase variants capable of converting bulky, aromatic substrates into chiral amines with high enantioselectivity. nih.gov

Amine Dehydrogenases (AmDHs) : Engineered amine dehydrogenases catalyze the reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. nih.gov Variants of enzymes like phenylalanine dehydrogenase have been successfully engineered to produce chiral amines from aromatic ketones. nih.gov

Besides biocatalysis, established chemical methods are also employed to achieve stereoselectivity. The stereoselective addition of organometallic reagents to carbonyl groups is a classic strategy. For instance, the addition of Gilman or Grignard reagents to prochiral dihydropyranones can proceed with high diastereoselectivity, establishing key stereocenters that are then carried through subsequent reaction steps. nih.gov Such principles are broadly applicable to the synthesis of chiral precursors for more complex molecules. These highly controlled, multi-step synthetic sequences are essential for building complex, stereochemically defined molecules, as demonstrated in the enantioselective total synthesis of natural products like cephalostatin 1, which features a pyrazine core. nih.gov

Table 2: Approaches for Stereoselective Synthesis of Chiral Analogs To display the data, click on the table rows to expand them.

Enzymatic Asymmetric Synthesis
MethodEnzyme ClassPrincipleType of Chiral Analog ProducedKey FeatureReference
Biocatalytic Asymmetric AminationEngineered Amine Transaminase (ATA)Stereoselective transfer of an amine group from a donor to a prochiral ketone.Chiral primary amines with aromatic substituents.High stereoselectivity, broad substrate scope for engineered variants. nih.gov
Biocatalytic Reductive AminationEngineered Amine Dehydrogenase (AmDH)Stereoselective reductive amination of a ketone using ammonia.Chiral amines (e.g., (R)-1-methyl-3-phenylpropylamine).High enantiomeric excess (e.g., 98% e.e.), cofactor regeneration systems. nih.gov
Chemical Stereoselective Synthesis
MethodReaction TypePrincipleType of Chiral Analog ProducedKey FeatureReference
Diastereoselective Michael AdditionMichael AdditionStereoselective addition of a Gilman or Grignard reagent to a prochiral α,β-unsaturated ketone.Intermediates with defined relative stereochemistry.Preferential axial attack on a ring system, creating specific diastereomers. nih.gov
Convergent Enantioselective SynthesisMulti-step Total SynthesisLate-stage coupling of complex, enantiomerically pure fragments.Complex chiral molecules (e.g., Cephalostatin 1).Construction of highly complex structures with multiple stereocenters. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis

Elucidation of Molecular Architecture Using Advanced Spectroscopic Techniques

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular framework. Techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy are indispensable for confirming the identity and purity of N-(pyrazin-2-ylmethyl)naphthalen-1-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the three main structural components: the naphthalen-1-amine system, the pyrazine (B50134) ring, and the bridging methylene (B1212753) group (-CH₂-).

Naphthalene (B1677914) Protons: The seven protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting patterns would be complex due to coupling between adjacent protons. Data for the parent naphthalen-1-amine shows signals in this region, for instance around δ 7.2-7.8 ppm. researchgate.netchemicalbook.com

Pyrazine Protons: The three protons on the pyrazine ring are expected to resonate at lower field (downfield) in the aromatic region, likely between δ 8.0 and 9.0 ppm, due to the deshielding effect of the two nitrogen atoms.

Methylene and Amine Protons: A key signal would be a singlet for the two methylene protons (-CH₂-), anticipated to appear around δ 4.2 ppm, based on data from the analogous compound 1-naphthalenemethylamine. chemicalbook.com The amine proton (N-H) would likely produce a broad singlet, the chemical shift of which can be variable.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton.

Naphthalene Carbons: The ten carbon atoms of the naphthalene ring would produce signals in the aromatic region of approximately δ 110-145 ppm. The carbon atom attached to the amine group (C1) is expected at a distinct chemical shift compared to the others. acs.orgchemicalbook.com For naphthalene itself, signals appear around δ 125-134 ppm. hmdb.ca

Pyrazine Carbons: The four carbons of the pyrazine ring would also resonate in the downfield region, typically between δ 140 and 155 ppm.

Methylene Carbon: The methylene carbon (-CH₂-) signal is expected to appear further upfield, likely in the range of δ 40-50 ppm.

A summary of predicted NMR data is presented below.

GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Naphthalene7.0 - 8.0 (multiplets)110 - 145
Pyrazine8.0 - 9.0 (multiplets)140 - 155
Methylene (-CH₂-)~4.2 (singlet)40 - 50
Amine (N-H)Variable (broad singlet)N/A
Predicted values are based on data from related compounds. researchgate.netchemicalbook.comchemicalbook.comacs.orgchemicalbook.comhmdb.ca

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and its elemental formula with high precision. For this compound (C₁₅H₁₃N₃), the theoretical monoisotopic mass can be calculated. This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers. Techniques like electrospray ionization (ESI) are commonly used for such analyses. mdpi.com The exact mass determined by HRMS provides unambiguous confirmation of the compound's elemental composition. mdpi.com

Interactive Data Table: Theoretical Mass Data

Property Value
Molecular Formula C₁₅H₁₃N₃
Molecular Weight 247.29 g/mol
Exact Monoisotopic Mass 247.110947 Da

Calculated values.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

N-H Stretch: A characteristic absorption for the secondary amine (N-H) group is expected as a single, relatively weak band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on both the naphthalene and pyrazine rings typically appear above 3000 cm⁻¹, often in the 3065-3100 cm⁻¹ range. dtic.milcapes.gov.br

C=C and C=N Stretching: Aromatic ring stretching (C=C) and pyrazine C=N stretching vibrations are expected in the 1500-1600 cm⁻¹ region. wpmucdn.com

C-N Stretch: The stretching vibration for the aromatic amine C-N bond is characteristically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would appear at lower wavenumbers and can be indicative of the substitution patterns. wpmucdn.com

Interactive Data Table: Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine) 3350 - 3310 Weak
Aromatic C-H Stretch 3100 - 3000 Medium
C=C/C=N Ring Stretch 1600 - 1500 Medium-Strong
Aromatic C-N Stretch 1335 - 1250 Strong

Expected values are based on data from analogous functional groups. orgchemboulder.comdtic.milcapes.gov.brwpmucdn.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The primary chromophores in this compound are the naphthalene and pyrazine rings.

π–π* Transitions: The extensive π-conjugated system of the naphthalene ring is expected to result in strong absorptions in the UV region. Conjugation generally shifts the absorption maxima (λ_max) to longer wavelengths. masterorganicchemistry.commsu.edu Increasing the number of conjugated pi bonds decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. masterorganicchemistry.com

n–π* Transitions: The nitrogen atoms in the pyrazine ring possess non-bonding electrons (n-electrons). The excitation of these electrons into an anti-bonding π* orbital gives rise to n–π* transitions. These are typically weaker than π–π* transitions and can appear as a separate band at a longer wavelength. youtube.commdpi.com The UV-Vis spectrum would likely show high absorbance in the UV region, potentially with a maximum between 250 and 300 nm, characteristic of many melanin (B1238610) and aromatic compounds. mdpi.comresearchgate.net

Interactive Data Table: Expected UV-Vis Absorption Bands

Transition Type Chromophore Expected Wavelength Region (nm)
π–π* Naphthalene < 320
n–π* Pyrazine 280 - 350

Expected values are based on the analysis of similar chromophoric systems. masterorganicchemistry.comyoutube.commdpi.com

Crystallographic Studies and Supramolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides significant insight into the likely solid-state arrangement and intermolecular forces.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of nitrogen atoms within the pyrazine ring and the secondary amine linker in this compound makes it a prime candidate for the formation of intricate hydrogen bonding networks. These non-covalent interactions are crucial in dictating the molecular conformation and the packing of molecules in the crystalline state.

Intramolecular Hydrogen Bonding:

Intermolecular Hydrogen Bonding:

The formation of extensive intermolecular hydrogen bonds is a key feature in the crystal structure of related amine-containing heterocyclic compounds. In the case of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, N-H···N and C-H···N hydrogen bonds link the molecules into chains. nih.gov Specifically, two independent molecules in the asymmetric unit are linked via N-H···N hydrogen bonds. nih.gov These chains are further organized into more complex three-dimensional networks. It is highly probable that this compound would exhibit similar intermolecular N-H···N hydrogen bonds, where the amine proton acts as a donor and the pyrazine nitrogen atoms act as acceptors, leading to the formation of dimers or extended chains.

The following table details the hydrogen bond geometry observed in the crystal structure of the analogous compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, providing a model for the types of interactions expected for this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N0.882.153.018170
C-H···N0.952.453.394170

Data based on the crystal structure of a related compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. nih.gov

Pi-Pi Stacking Interactions within Crystal Lattices

The aromatic nature of the naphthalene and pyrazine rings in this compound facilitates the formation of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are fundamental to the stability and packing of the crystal lattice. researchgate.netchemspider.com

In the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, significant π-π stacking interactions are observed between the naphthyridine and pyrazine rings of adjacent molecules. nih.gov These interactions are characterized by a centroid-to-centroid distance of 3.553(8) Å, which is indicative of a strong stabilizing interaction. nih.gov The stacking of these aromatic systems contributes to the formation of a robust three-dimensional supramolecular network.

The table below summarizes the key parameters of the π-π stacking interactions found in the crystal lattice of the analogous compound.

Interacting RingsCentroid-to-Centroid Distance (Å)Dihedral Angle (°)
Naphthyridine···Pyrazine3.553(8)-

Data based on the crystal structure of a related compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Biological Efficacy

The fundamental structure of N-(pyrazin-2-ylmethyl)naphthalen-1-amine comprises three essential motifs: a naphthalene (B1677914) ring, a pyrazine (B50134) ring, and a methylene (B1212753) linker. The combination of the bulky, lipophilic naphthalene moiety with the nitrogen-rich, hydrogen-bond accepting pyrazine ring is considered a primary driver of its biological interactions.

Research into pyrazine derivatives suggests that the presence of amine or amide groups is a common feature in biologically active compounds, enhancing their potential to form crucial interactions with biological targets . The secondary amine linkage in the parent compound is therefore a key element. The naphthalene scaffold itself is a well-established "privileged structure" in medicinal chemistry, known to confer a wide range of therapeutic properties due to its ability to engage in various receptor interactions ekb.eg. The pyrazine ring, a bioisostere of other aromatic systems, contributes to the molecule's polarity and hydrogen bonding capacity, which are vital for receptor binding and pharmacokinetic properties.

Impact of Substituent Modifications on Biological Activity and Potency

Systematic modification of the different structural components of this compound has provided a clearer picture of the SAR, highlighting the sensitivity of its biological activity to even minor chemical changes.

The naphthalene ring is a critical determinant of activity. Studies on analogous compounds have shown that replacing the naphthalene moiety with a smaller aromatic system, such as a benzene ring, can lead to a complete loss of inhibitory effects on certain biological targets polyu.edu.hkfrontiersin.org. This underscores the importance of the extended aromatic system of the naphthalene group for effective binding.

Further modifications to the naphthalene ring itself have demonstrated significant impacts on activity. The introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins. For instance, in related dinaphthyl derivatives, the addition of chloro, hydroxy, and dimethylamino groups to the naphthalene ring has been shown to significantly enhance antimicrobial activity ijpsjournal.com.

Table 1: Impact of Naphthalene Moiety Modifications on Biological Activity

Modification Effect on Activity Reference
Replacement with Benzene Moiety Abolished inhibitory effects polyu.edu.hkfrontiersin.org
Addition of Methyl Group Regained inhibitory activity polyu.edu.hk
Addition of Ethyl Group Regained inhibitory activity polyu.edu.hk
Addition of Hydroxyl Group Boosted antimicrobial efficacy ijpsjournal.com
Addition of Chloro Group Boosted antimicrobial efficacy ijpsjournal.com

This table is interactive. Click on the headers to sort.

The pyrazine ring is another key area for structural modification to tune the biological activity. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, which are often crucial for anchoring the molecule within a receptor's binding site.

Studies on related pyrazine-containing compounds have shown that introducing substituents on the pyrazine ring can significantly influence potency. For example, in a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, the introduction of various cyclic and acyclic secondary amines at the 6-position of the pyrazine ring yielded compounds with potent anti-inflammatory and antioxidant activity researchgate.net. This suggests that the substitution pattern on the pyrazine ring can be modified to optimize biological effects. General studies also indicate that functional groups such as bromo, methyl, methoxy, and nitro can confer antiproliferative activities to pyrazine derivatives .

Table 2: Influence of Pyrazine Ring Substitutions on Biological Activity

Substituent Type Position Observed Effect Reference
Cyclic/Acyclic Amines 6-position Potent anti-inflammatory/antioxidant activity researchgate.net
Bromo Group Not specified Potential for antiproliferative activity
Methyl Group Not specified Potential for antiproliferative activity

This table is interactive. Click on the headers to sort.

Variations in the linker can have profound effects on activity. For instance, replacing an ether linkage with an amine in similar bicyclic compounds was well-tolerated and maintained in vivo efficacy nih.gov. However, introducing more rigid or polar groups like amides or ureas, while improving properties like solubility, can lead to a significant reduction in potency nih.gov. The flexibility of the linker is paramount, as it allows the molecule to adopt the optimal conformation required for binding. Changes in the linker can also affect physicochemical properties; for example, incorporating a piperazine (B1678402) ring into a linker has been used to increase solubility through protonation nih.gov.

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of this compound is a key factor in its biological activity. The flexibility of the methylamine (B109427) linker allows the naphthalene and pyrazine rings to adopt various spatial arrangements.

Crystallographic studies of structurally similar molecules, such as N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, reveal that the conformation is stabilized by intramolecular hydrogen bonds nih.gov. These non-covalent interactions help to lock the molecule into a specific, low-energy conformation that is likely the bioactive form. In this related compound, the C-N(amine)-C bond angle is approximately 130°, indicating a specific spatial arrangement of the connected rings nih.gov. Furthermore, intermolecular forces such as π-π stacking interactions between the aromatic rings can play a role in how these molecules assemble and interact with their biological targets nih.gov. The ability of the molecule to adopt a specific, stable conformation that is complementary to the binding site of a target protein is a direct result of its chemical structure and is a cornerstone of its structure-activity relationship.

Biological Activity and Pharmacological Potential

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

There are no published scientific studies to date that have investigated the inhibitory effects of N-(pyrazin-2-ylmethyl)naphthalen-1-amine on the enzymes acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While research has been conducted on other naphthalene (B1677914) and pyrimidine-based compounds for cholinesterase inhibition, data for the specific compound this compound is not available in the current scientific literature.

Cyclooxygenase (COX-1 and COX-2) Inhibition

An extensive review of the available scientific literature reveals no studies on the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes. The potential anti-inflammatory properties of this specific compound through the COX pathway have not been reported.

Thrombin and Other Serine Protease Inhibition

There is currently no available research data on the inhibitory effects of this compound on thrombin or other serine proteases. While pyrazole-based thrombin inhibitors have been a subject of study, the specific compound has not been evaluated in this context.

Adenosine (B11128) Triphosphatase (ATPase) Inhibition

The inhibitory potential of this compound against adenosine triphosphatase (ATPase) enzymes has not been investigated in any published research. Therefore, no data is available on its activity towards this class of enzymes.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

A review of the scientific literature indicates that there are no studies concerning the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by this compound.

Phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) Catalytic Subunit Gamma Isoform Inhibition

There is no published research on the inhibitory activity of this compound specifically against the gamma isoform of the phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) catalytic subunit.

Antimicrobial Applications

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Research on the specific antimycobacterial properties of this compound against Mycobacterium tuberculosis or other mycobacterial strains is not available in the reviewed scientific literature. While studies exist for various naphthalene derivatives mdpi.com and other compounds containing a pyrazine (B50134) ring, such as analogs of the first-line antitubercular drug pyrazinamide (B1679903) nih.govnih.govresearchgate.netsemanticscholar.org, specific data for this compound is not documented in the searched sources.

Antifungal Properties

Direct testing and reporting of the antifungal properties of this compound are not documented in the reviewed scientific literature. However, research has been conducted on its close structural analogs, N-(pyridinylmethyl)naphthalen-1-amines. nih.govnih.govresearchgate.net These related compounds, which feature a pyridine (B92270) ring instead of a pyrazine ring, have shown activity against a range of human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with reported Minimum Inhibitory Concentration (MIC) values between 25-32 μg/mL. nih.govnih.govresearchgate.net It is important to note that this activity is reported for the pyridinyl analogs, not for this compound itself.

Anti-inflammatory and Analgesic Effects

There is no available data in the scientific literature concerning the anti-inflammatory or analgesic effects of this compound. While other naphthalene derivatives have been evaluated for these properties, the specific compound of interest has not been a subject of such published studies. ekb.egnih.govnih.govbmbreports.orgresearchgate.net

Antineoplastic and Cytotoxic Potency

Selective Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG2, SK-OV-3, PC-3)

No specific studies on the cytotoxic potency of this compound against HepG2, SK-OV-3, PC-3, or any other cancer cell lines were identified in the reviewed literature.

Notably, studies on the closely related N-(pyridinylmethyl)naphthalen-1-amine analogs found them to be non-cytotoxic at concentrations where they exhibited antifungal activity. nih.gov This suggests a selective action for the pyridinyl analogs against fungal cells over mammalian cancer cells, but similar selectivity data for the pyrazinyl compound is not available.

Data Tables

The following tables summarize the lack of available data for the specified biological activities of this compound.

Table 1: Antimicrobial Activity of this compound

Activity Test Organism Result (MIC/Inhibition) Source
Antimycobacterial Mycobacterium tuberculosis No Data Available N/A
Antibacterial General Spectrum No Data Available N/A
Antifungal General Spectrum No Data Available N/A

Table 2: Pharmacological and Cytotoxic Potential of this compound

Activity Cell Line/Model Result (IC₅₀/Effect) Source
Anti-inflammatory In-vivo / In-vitro Models No Data Available N/A
Analgesic In-vivo Models No Data Available N/A
Cytotoxicity HepG2 (Human Liver Cancer) No Data Available N/A
Cytotoxicity SK-OV-3 (Human Ovarian Cancer) No Data Available N/A
Cytotoxicity PC-3 (Human Prostate Cancer) No Data Available N/A

Interference with Tumor Growth and Proliferation Pathways

There is currently no publicly available scientific literature or data that specifically describes the effects of this compound on tumor growth or cell proliferation pathways. Research on other naphthalene-containing compounds has shown some antiproliferative activities against various cancer cell lines. For instance, certain N-(naphthalen-2-yl)acetamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cells, with some showing activity by inducing S phase cell cycle arrest. nih.govnih.gov Similarly, other studies have explored the anticancer potential of different naphthalene derivatives, some of which have demonstrated cytotoxic effects against cancer cell lines. arabjchem.org However, these findings are related to structurally distinct molecules and cannot be directly extrapolated to this compound.

Without specific studies on this compound, any discussion of its potential to interfere with tumor growth remains speculative.

Neurological Target Engagement

Muscarinic Receptor Modulation (e.g., M4 Antagonism)

No specific data were found to confirm or deny the activity of this compound as a modulator of muscarinic receptors, including as an M4 antagonist. The pyrazine moiety is present in some compounds that have been investigated for their interaction with muscarinic receptors. nih.gov However, the specific combination of a pyrazin-2-ylmethyl group with a naphthalen-1-amine core has not been detailed in the context of M4 receptor binding or functional antagonism in the available scientific literature.

Potential Neuroleptic Properties

Consistent with the lack of data on its interaction with neurological targets like the M4 receptor, there is no scientific evidence to suggest or evaluate any potential neuroleptic properties of this compound. The assessment of neuroleptic potential requires extensive preclinical and clinical research, none of which appears to have been published for this specific compound.

Mechanism of Action Investigations

Molecular Target Identification and Validation

Currently, there is a notable absence of published research specifically identifying and validating the molecular targets of N-(pyrazin-2-ylmethyl)naphthalen-1-amine. While the broader classes of pyrazine (B50134) and naphthalene (B1677914) derivatives have been investigated for their interactions with a wide array of biological targets, data pinpointing the specific protein or nucleic acid binding partners for this particular compound are not available in the public domain.

The pyrazine ring is a common scaffold in medicinal chemistry, known to interact with various enzymes and receptors. nih.gov Similarly, the naphthalene moiety is present in numerous biologically active compounds. ekb.eg However, extrapolation of these general characteristics to predict the specific targets of this compound would be speculative without direct experimental evidence. Future research, potentially employing techniques such as affinity chromatography, proteomics-based approaches, or computational target prediction, will be necessary to elucidate its primary molecular targets.

Detailed Binding Site Analysis and Interaction Modes

In the absence of identified molecular targets, a detailed analysis of the binding site and interaction modes of this compound remains uncharacterized. Molecular docking and crystallographic studies, which are instrumental in visualizing and understanding these interactions, have not been reported for this compound.

For related compounds, studies have detailed various interaction modes. For instance, the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine reveals a three-dimensional supramolecular network formed through π–π interactions and hydrogen bonds. nih.gov It is plausible that the pyrazine and naphthalene rings of this compound could also participate in similar π-stacking and hydrophobic interactions within a protein binding pocket. The amine linker could serve as a hydrogen bond donor or acceptor. However, without a defined target and experimental data, the specific residues and nature of these interactions are unknown.

Cellular Pathway Modulation and Signaling Interference

There is no available data from cellular studies to indicate which specific signaling pathways are modulated by this compound. Research into the effects of this compound on cellular processes such as proliferation, apoptosis, or inflammation has not been published.

Studies on other novel pyrazine derivatives have shown modulation of pathways related to inflammation, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. nih.gov However, it is not possible to assert that this compound would have similar effects without direct experimental investigation.

Enzymatic Activity Perturbation and Kinetic Analysis

Specific data on the perturbation of enzymatic activity or kinetic analysis of enzyme inhibition by this compound is not present in the current scientific literature. While many naphthalene and pyrazine derivatives are known enzyme inhibitors, the inhibitory profile and potency of this specific compound have not been determined.

For context, other classes of compounds containing naphthalene or pyrazine moieties have been evaluated as inhibitors of various enzymes. For instance, certain pyrazoline derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Kinetic analyses of such compounds are crucial for understanding their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), but this information is lacking for this compound.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide detailed information about molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. jksus.org By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and crucial electronic parameters. scienceopen.com A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Aromatic Heterocyclic Compounds

ParameterDescriptionTypical Significance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability
Energy Gap (ΔE) Difference between LUMO and HOMO energiesReflects chemical reactivity and stability researchgate.net
Dipole Moment (µ) Measure of the net molecular polarityInfluences solubility and intermolecular interactions kbhgroup.in

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution across a molecule. nih.gov It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's surface, using a color spectrum to denote different potential values.

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms (like nitrogen) and are susceptible to electrophilic attack. nih.gov

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov

Green Regions : Correspond to neutral or zero potential areas. nih.gov

For N-(pyrazin-2-ylmethyl)naphthalen-1-amine, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring, highlighting them as primary sites for hydrogen bonding and interaction with electrophiles. Conversely, positive potentials may be observed on the hydrogen atoms of the amine group, indicating their potential role as hydrogen bond donors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Molecular docking simulations can predict how this compound might interact with the active site of a target protein. researchgate.net The process involves placing the ligand in various conformations within the protein's binding pocket and scoring these poses. The results provide a detailed picture of the binding mode, identifying specific intermolecular interactions such as:

Hydrogen Bonds : Formed between hydrogen bond donors (like the N-H group) and acceptors (like the pyrazine nitrogens) on the ligand and amino acid residues in the protein. researchgate.net

Hydrophobic Interactions : Occur between the nonpolar naphthalene (B1677914) ring and hydrophobic residues of the protein.

Pi-Interactions : Including π-π stacking (between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan) and π-cation interactions. researchgate.net

This analysis is crucial for understanding the structural basis of a ligand's biological activity and for designing derivatives with improved binding characteristics. biointerfaceresearch.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov This score estimates the strength of the non-covalent interactions between the ligand and the protein. jksus.org A lower, more negative binding energy generally signifies a more stable and favorable ligand-protein complex. nih.gov Docking algorithms, such as those used in AutoDock, calculate this value by evaluating the intermolecular energy terms for each predicted pose. biointerfaceresearch.com The pose with the lowest energy is considered the optimal binding conformation, providing a static snapshot of the most probable interaction. biointerfaceresearch.com

Table 2: Example Data from a Molecular Docking Study

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Tyrosine Kinase3E22-8.5LYS-288, ASP-350Hydrogen Bond
Tyrosine Kinase3E22-8.5PHE-348π-π Stacking
Heme-binding protein6EU8-7.9ASN-102, ARG-105Hydrogen Bond nih.gov
Heme-binding protein6EU8-7.9TYR-120π-π Stacking nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static view of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the atomic movements of the system over time, typically on the nanosecond to microsecond scale, providing insights into the conformational stability of the complex and the dynamics of the interactions. nih.gov

Starting from an optimal pose obtained from docking, an MD simulation can assess the stability of the ligand within the binding pocket. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD) : The RMSD of the protein and ligand atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. nih.gov

Hydrogen Bond Analysis : The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation to confirm their stability. nih.gov

MD simulations are computationally intensive but provide a more realistic representation of the physiological environment, validating the binding modes predicted by docking and revealing the flexibility of both the ligand and the protein. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

In the quest for novel therapeutic agents, computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools for the rational design and discovery of new ligands. These in silico methods allow for the high-throughput screening of vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. For a scaffold such as this compound, these approaches offer a powerful strategy to explore its potential as a template for the development of new drugs.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its structural components. The pyrazine ring, being electron-deficient, contains two nitrogen atoms that can act as hydrogen bond acceptors. pharmablock.com The naphthalene moiety provides a large hydrophobic and aromatic region, which can be crucial for van der Waals and π-π stacking interactions within a receptor's binding pocket. nih.gov The secondary amine linker introduces a potential hydrogen bond donor feature.

A study on 3-(pyrazin-2-yl)-1H-indazole derivatives identified key pharmacophoric features for kinase inhibition, which included a hydrogen bond acceptor, an aromatic ring, and a hydrogen bond donor. japsonline.com Similarly, a pharmacophore model for this compound would likely highlight the pyrazine nitrogens as HBAs, the naphthalene as an AR/HY feature, and the amine proton as an HBD.

Once a pharmacophore model is generated and validated, it can be used as a 3D query in a virtual screening campaign. This process involves searching large databases of chemical compounds, such as the ZINC database, to identify molecules that match the pharmacophoric features. japsonline.com The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. ijpsjournal.com

For instance, a virtual screening workflow for discovering novel ligands based on the this compound scaffold could be conceptualized as follows:

Target Identification and Preparation: A relevant biological target (e.g., a kinase, receptor, or enzyme) is selected, and its three-dimensional structure is obtained from a protein database.

Pharmacophore Model Generation: Based on the structure of this compound or a set of known active ligands with similar scaffolds, a pharmacophore model is developed.

Database Screening: The pharmacophore model is used to screen a large chemical database to retrieve molecules with matching features.

Molecular Docking and Scoring: The retrieved hits are docked into the binding site of the biological target to predict their binding modes and affinities.

ADMET Prediction: The top-ranked compounds from docking are evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov

The following tables illustrate the type of data that would be generated during such a computational study.

Table 1: Hypothetical Pharmacophore Model for this compound

Feature TypeLocationVector
Hydrogen Bond Acceptor (HBA)Pyrazine Nitrogen 1Yes
Hydrogen Bond Acceptor (HBA)Pyrazine Nitrogen 4Yes
Aromatic Ring (AR)Naphthalene Ring SystemNo
Hydrophobic (HY)Naphthalene Ring SystemNo
Hydrogen Bond Donor (HBD)Amine NitrogenYes

Table 2: Representative Virtual Screening Hits and Docking Results

Compound IDMolecular FormulaMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interactions
ZINC12345678C₁₈H₁₅N₃O₂305.33-9.2H-bond with GLU85, π-π stacking with PHE148
ZINC87654321C₁₇H₁₄ClN₃307.77-8.8H-bond with ASP102, Halogen bond with TYR99
ZINC24681357C₁₉H₁₈N₄O330.38-8.5H-bond with LYS45, π-π stacking with HIS150
ZINC97531864C₁₆H₁₃F₂N₃297.29-8.1H-bond with GLN88, π-π stacking with TRP149

The results from virtual screening and subsequent computational analyses can guide the synthesis and biological evaluation of a smaller, more focused set of compounds, thereby accelerating the drug discovery process. This data-driven approach, rooted in computational chemistry, allows researchers to efficiently explore the chemical space around a promising scaffold like this compound to identify novel and potent ligands for therapeutic intervention.

Future Research Directions

Design and Synthesis of Novel N-(pyrazin-2-ylmethyl)naphthalen-1-amine Derivatives with Enhanced Potency, Selectivity, and Bioavailability

The primary goal of future synthetic efforts will be to generate a library of derivatives to systematically explore the structure-activity relationship (SAR) and structure-property relationship (SPR) of the this compound core. numberanalytics.com Key strategies will involve:

Scaffold Modification: Systematic modification of both the pyrazine (B50134) and naphthalene (B1677914) rings is a logical first step. This includes the introduction of various substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl groups) at different positions to modulate electronic and steric properties. For instance, substitutions on the naphthalene ring could enhance binding affinity through additional interactions with a target protein, while modifications to the pyrazine ring could fine-tune properties like solubility and metabolic stability. nih.gov

Improving Potency and Selectivity: To enhance potency, medicinal chemistry techniques such as fragment-based design and bioisosteric replacement will be employed. numberanalytics.comnih.gov To improve selectivity, especially if the compound is found to target a specific protein family like kinases, strategies might include designing derivatives that exploit subtle differences in the active sites of related proteins, such as targeting non-conserved amino acid residues or inducing specific conformational changes upon binding. tandfonline.com

Enhancing Bioavailability: Poor bioavailability is a common challenge in drug development, often linked to low aqueous solubility or poor membrane permeability. numberanalytics.comnih.gov Future synthetic strategies will aim to optimize the physicochemical properties of the lead compound. This can be achieved by introducing polar functional groups to improve solubility or by fine-tuning the lipophilicity to balance solubility and permeability, thereby enhancing oral absorption. numberanalytics.compatsnap.com

Modification Strategy Objective Example Substituents/Changes
Naphthalene Ring SubstitutionModulate lipophilicity, explore new binding interactions.-F, -Cl, -Br, -CH₃, -OCH₃, -CF₃
Pyrazine Ring SubstitutionImprove solubility, metabolic stability, and target engagement.-OH, -NH₂, -COOH, additional nitrogen atoms.
Linker ModificationAlter flexibility and orientation of the two ring systems.Shortening/lengthening the methylene (B1212753) linker, introducing rigidity.
Bioisosteric ReplacementFine-tune physicochemical and biological properties.Replacing pyrazine with other heterocycles (e.g., pyrimidine, pyridazine).

Comprehensive Biological Profiling against Diverse Pathological Targets and Disease Models

Given the novelty of the compound, a broad and systematic biological profiling is essential to uncover its therapeutic potential. Heterocyclic compounds are known to possess a wide range of biological activities. mdpi.comlap-publishing.combookscape.com The profiling should therefore be extensive.

Initial screening should encompass a diverse array of targets. Based on the structural motifs, this compound and its derivatives could be tested against:

Kinase Panels: Many kinase inhibitors feature heterocyclic scaffolds. Screening against a comprehensive panel of human kinases could identify potential applications in oncology or inflammatory diseases.

GPCRs: The aromatic and amine features suggest potential interactions with G-protein coupled receptors.

Antimicrobial Screens: Both naphthalene and pyrazine derivatives have documented antimicrobial and antifungal activities. Testing against a panel of pathogenic bacteria and fungi is warranted.

Antiviral Assays: Pyrazine-containing structures are found in some antiviral agents.

Promising hits from these initial screens would be further validated in secondary, more specific assays. Subsequently, the most promising compounds would be advanced into relevant in vivo disease models to evaluate their efficacy and establish a potential therapeutic window.

Advanced Mechanistic Studies Utilizing Biophysical and Structural Biology Techniques

Once a primary biological target is identified, elucidating the precise mechanism of action at a molecular level is paramount. This requires a suite of advanced biophysical and structural biology methods to characterize the drug-target interaction. nih.govjeolusa.com

A tiered approach to biophysical screening can efficiently validate hits and provide detailed binding information. sygnaturediscovery.comnih.govresearchgate.net

Technique Information Gained Purpose in the Workflow
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) Target engagement and binding stabilization.High-throughput initial hit validation. sygnaturediscovery.comnih.gov
Surface Plasmon Resonance (SPR) Real-time binding kinetics (kₐ, kₔ) and affinity (K₋).Detailed kinetic profiling of validated hits. sygnaturediscovery.comnih.gov
Isothermal Titration Calorimetry (ITC) Complete thermodynamic profile (ΔH, ΔS, K₋) and stoichiometry.Gold standard for confirming binding affinity and understanding the driving forces of the interaction. sygnaturediscovery.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Identification of the binding site on the protein.Mapping the ligand-binding interface. nih.govresearchgate.net

The ultimate goal of these studies is to obtain a high-resolution three-dimensional structure of the compound bound to its target protein, typically through X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) . nih.govpharmasalmanac.comfrontiersin.org Such a structure provides atomic-level details of the binding mode, revealing the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for affinity and selectivity. This structural information is the cornerstone for the next phase of development. nih.gov

Development of Structure-Based Drug Design Strategies for Lead Optimization

With a high-resolution crystal structure of the target-ligand complex, the lead optimization process can shift to a more rational, structure-based drug design (SBDD) approach. domainex.co.uknih.govnih.gov SBDD utilizes the 3D structural information to guide the design of new analogs with improved properties. youtube.comfiveable.me

Computational tools will be used to visualize the binding pocket and identify opportunities for optimization. For example, if the structure reveals an unoccupied pocket near the bound ligand, new derivatives can be designed to extend into this space to form additional favorable interactions, thereby increasing potency. nih.gov Similarly, if the initial compound makes an unfavorable interaction with a residue, it can be specifically modified to alleviate this clash. SBDD is an iterative process where newly designed compounds are synthesized, tested, and their co-crystal structures are determined to progressively refine the molecule toward a clinical candidate. frontiersin.org

Exploration of Prodrug Strategies for Optimized Delivery and Pharmacokinetic Profile

Even a potent and selective compound can fail if it possesses a poor pharmacokinetic profile, such as low absorption or rapid metabolism. The secondary amine in this compound is a key handle for chemical modification and a potential site of metabolic liability. It is also a site that will be protonated at physiological pH, which can limit membrane permeability. nih.gov Prodrug strategies can be employed to temporarily mask this functional group to overcome these challenges. numberanalytics.commdpi.com

A prodrug is an inactive derivative that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.govmdpi.com For the secondary amine in the title compound, several prodrug approaches could be explored:

Carbamates: Forming a carbamate-linked prodrug can mask the amine, increasing lipophilicity and potentially enhancing membrane permeability. These can be designed to be cleaved by esterases in vivo to release the active drug. google.com

N-Mannich Bases: These can be used to improve the solubility of a parent amine and are designed to cleave under physiological pH conditions. nih.govresearchgate.net

Acyloxyalkyl Derivatives: This strategy can create prodrugs that are substrates for esterase enzymes, leading to the release of the parent amine. nih.gov

The design of a successful prodrug aims to improve solubility, permeability, and metabolic stability, ultimately leading to enhanced bioavailability and an optimized pharmacokinetic profile. numberanalytics.com

Q & A

Q. What are the most reliable synthetic routes for N-(pyrazin-2-ylmethyl)naphthalen-1-amine, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution .

  • Reductive Amination (adapted from ):
    Combine naphthalen-1-amine (1.0 equiv), pyrazine-2-carbaldehyde (1.2 equiv), and a catalytic amount of Pd/NiO (1.1 wt%) under hydrogen atmosphere (25°C, 10 hours). Purify via filtration and evaporation. This method achieves high yields (~84–95%) due to the catalyst’s efficiency in C–N bond formation .
  • Nucleophilic Substitution (adapted from ):
    React naphthalen-1-amine with 2-(chloromethyl)pyrazine in ethanol under reflux (6–12 hours). Monitor progress via TLC (dichloromethane/methanol, 9.5:0.5) and purify using silica column chromatography. Yields typically reach ~88% with optimized stoichiometry .

Q. Key Optimization Factors :

  • Catalyst selection (Pd/NiO vs. traditional bases like K₂CO₃).
  • Solvent polarity (ethanol or DMF for nucleophilic substitution).
  • Temperature control (25°C for reductive amination vs. reflux for substitution).

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy : Confirm regiochemistry and purity. For example, aromatic protons in the naphthalene moiety appear as multiplets at δ 7.45–8.25 ppm, while pyrazine methylene protons resonate at δ 4.30–4.50 ppm (doublet, J = 6.8 Hz) .
  • X-ray Crystallography (if crystalline): Single crystals grown via slow evaporation (ethyl acetate/hexane, 1:3) provide bond-length data and confirm stereochemistry. Typical space groups are triclinic (e.g., P1) with unit cell parameters a = 7.8–9.9 Å, b = 9.9–11.4 Å .
  • Mass Spectrometry : HRMS (EI) confirms molecular weight (expected m/z ~287.36 for C₁₆H₁₃N₃) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound, and what software is recommended?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient pyrazine enhances electrophilic substitution).
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes or DNA), leveraging the compound’s planar aromatic system for π-π stacking .
  • Enantiomorph-Polarity Analysis : For chiral derivatives, SHELXL or PLATON evaluates Flack parameters (x > 0.3 indicates correct enantiomer assignment) .

Q. What strategies address low yields or byproducts in the synthesis of this compound?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-reduced amines or dimerization products). Adjust hydrogen pressure in reductive amination to minimize over-reduction .
  • Purification Troubleshooting :
    • For polar byproducts, switch from silica to reverse-phase C18 columns (eluent: acetonitrile/water gradient).
    • Recrystallize in ethanol/water (3:1) to remove unreacted naphthalen-1-amine .
  • Catalyst Poisoning Mitigation : Pre-treat Pd/NiO with H₂ at 100°C to regenerate active sites if yields drop below 70% .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods and nitrile gloves (naphthalen-1-amine derivatives are Category 4 acute toxins; LD₅₀ ~300 mg/kg in rats) .
  • Waste Disposal : Quench reaction mixtures with 10% acetic acid before discarding to neutralize residual amines.
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.